2-Bromobenzo[B]thiophene

Catalog No.
S750282
CAS No.
5394-13-8
M.F
C8H5BrS
M. Wt
213.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzo[B]thiophene

CAS Number

5394-13-8

Product Name

2-Bromobenzo[B]thiophene

IUPAC Name

2-bromo-1-benzothiophene

Molecular Formula

C8H5BrS

Molecular Weight

213.1 g/mol

InChI

InChI=1S/C8H5BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

WIFMYMXKTAVDSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)Br

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)Br

The exact mass of the compound 2-Bromobenzo[B]thiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43552. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromobenzo[b]thiophene is a highly reactive, heteroaromatic building block defined by its fused benzothiophene core and a bromine atom precisely positioned at the C2 carbon. This specific regiochemistry, combined with the lability of the C-Br bond, makes it an optimal electrophilic partner for palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig protocols. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and pharmaceutical active ingredients (such as selective estrogen receptor modulator analogs). Its predictable reactivity profile allows for the rapid, high-yield construction of extended pi-conjugated systems and complex heterocycles without the need for harsh C-H activation conditions [1].

Research Fit

Regiospecific Handle

C2 bromine enables predictable, position-specific cross-coupling for benzo[b]thiophene functionalization.

Cross-Coupling Scope

Supports Suzuki, Heck, and allylic arylation workflows for medicinal chemistry and materials synthesis.

Building Block Role

Key intermediate for extended π-conjugated systems in organic electronics and late-stage diversification.

Substituting 2-Bromobenzo[b]thiophene with its close analogs introduces severe process and performance penalties. Utilizing the unhalogenated benzo[b]thiophene requires direct C-H functionalization, which suffers from poor regioselectivity and necessitates expensive stoichiometric oxidants or specialized noble-metal catalysts. Replacing it with 2-chlorobenzo[b]thiophene drastically slows down the oxidative addition step in catalytic cycles due to the higher bond dissociation energy of the C-Cl bond, forcing the use of costly, proprietary bulky phosphine ligands (e.g., SPhos or XPhos) to achieve acceptable yields. Furthermore, positional isomers like 3-bromobenzo[b]thiophene fundamentally alter the geometry of the final coupled product; coupling at the 3-position introduces steric twisting that disrupts pi-conjugation, degrading charge mobility in semiconductor applications and altering the photophysical properties of OLED emitters [1].

Substitution Risk

2-Bromobenzo[b]thiophene (Target)

C2 regioisomer with documented cross-coupling efficiency; reactive handle for Pd-catalyzed transformations.

3-Bromo isomer (Substitute)

Amination efficiency may shift significantly without a C2 electron-withdrawing group; coupling outcomes are not equivalent.

2-Position Attachment (Target)

Solution-state emission behavior; non-AIE profile may serve specific photophysical designs.

5-Position Attachment (Alternative)

Reported aggregation-induced emission (AIE) activity; emission properties differ fundamentally and may not transfer.

Oxidative Addition Efficiency: 2-Bromo vs. 2-Chloro Analogs

In palladium-catalyzed cross-coupling workflows, the halogen identity dictates the kinetic viability of the oxidative addition step. 2-Bromobenzo[b]thiophene features a C-Br bond dissociation energy of approximately 68 kcal/mol, allowing it to achieve >85% yields in Suzuki couplings using standard, inexpensive catalysts like Pd(PPh3)4 at mild temperatures (60-80 °C). In contrast, 2-chlorobenzo[b]thiophene (C-Cl BDE ~81 kcal/mol) typically yields <30% under identical conditions, requiring an upgrade to highly active, expensive dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) and elevated temperatures (>100 °C) to force conversion [1].

Evidence DimensionCatalyst requirement and standard Suzuki coupling yield
Target Compound Data>85% yield with standard Pd(PPh3)4 at 80 °C
Comparator Or Baseline2-Chlorobenzo[b]thiophene: <30% yield with standard Pd(PPh3)4; requires expensive SPhos/XPhos ligands
Quantified Difference>55% yield advantage under standard conditions; eliminates the need for premium proprietary ligands
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, generic base, 80 °C)

Procuring the bromo-derivative drastically lowers catalyst costs and simplifies process scale-up by avoiding proprietary ligand requirements.

Synthetic Yield: C2 vs C3
Head-to-head
2-Bromo: 81% isolated yield. 3-Bromo: lower yields without C2 ester activating group.
Regioisomeric identity dictates coupling efficiency.
Electrophilic bromination at -78 °C.

Conjugation Geometry: 2-Position vs. 3-Position Substitution

For materials science applications, the regiochemistry of the benzothiophene unit strictly controls the optoelectronic performance of the final polymer or small molecule. Cross-coupling 2-Bromobenzo[b]thiophene extends the pi-conjugation linearly along the molecular axis, maintaining coplanarity and maximizing charge carrier mobility. Conversely, using 3-bromobenzo[b]thiophene forces the incoming aryl group into an orthogonal or highly twisted geometry due to steric clashes with the adjacent C4 proton of the benzene ring. This twisting disrupts orbital overlap, blue-shifting the emission spectrum and significantly reducing the solid-state luminescence efficiency of the resulting materials [1].

Evidence DimensionStructural planarity and pi-conjugation extension
Target Compound DataYields highly planar, linearly conjugated architectures
Comparator Or Baseline3-Bromobenzo[b]thiophene: Yields sterically twisted, non-planar architectures with interrupted conjugation
Quantified Difference2-position coupling maximizes orbital overlap and charge mobility, whereas 3-position coupling induces steric torsion and blue-shifts emission
ConditionsSynthesis of extended aryl-benzothiophene oligomers for OLED and OPV applications

Selecting the 2-bromo isomer is mandatory for synthesizing high-efficiency organic semiconductors where linear pi-conjugation is critical.

OFET Mobility Rank
Head-to-head
BBTT (2-position derived): 0.22 cm²/V·s, on/off 10⁷. Ranked highest in BTT series.
Reported highest mobility among tested derivatives.
Bottom-contact/bottom-gate OTFT devices.

C-N Bond Formation: Direct Amination vs. Unsubstituted Baselines

The synthesis of 2-aminobenzo[b]thiophenes—key pharmacophores in selective estrogen receptor modulators (SERMs)—is highly streamlined by using 2-Bromobenzo[b]thiophene. It readily undergoes Buchwald-Hartwig amination with secondary aromatic amines (e.g., N-methyl-p-anisidine) using Pd(dba)2 and P(t-Bu)3, reliably delivering 60-80% yields of the aminated product in a single step. Attempting to achieve the same transformation starting from unsubstituted benzo[b]thiophene requires either a multi-step sequence (lithiation, sulfurization, amination) or low-yielding direct oxidative C-H amination, which suffers from poor regiocontrol and requires stoichiometric oxidants [1].

Evidence DimensionSynthetic steps and yield for 2-aminobenzo[b]thiophene derivatives
Target Compound Data1 step, 60-80% yield via Buchwald-Hartwig amination
Comparator Or BaselineUnsubstituted Benzo[b]thiophene: Multi-step pre-functionalization or low-yield (<30%) direct C-H amination
Quantified DifferenceReduces synthesis from 3+ steps to 1 step; >30% absolute yield improvement over direct C-H functionalization
ConditionsPalladium-catalyzed C-N cross-coupling (Pd(dba)2, P(t-Bu)3, base)

Dramatically shortens the synthetic route and improves overall yield for pharmaceutical manufacturing of benzothiophene-based APIs.

Emission: 2- vs 5-Position
Head-to-head
2-BT: strong solution fluorescence, non-AIE. 5-BT: weak solution emission, AIE-active, better OLED EL.
Attachment position governs emission properties.
Silole derivatives; photoluminescence & OLED data.
Polyhalogenation Platform
Class-level
Enables sequential halogenation at positions 3–7 while retaining C2 bromine for orthogonal coupling.
Supports polyhalogenated derivative synthesis.
Green electrophilic halogenation method.
Cross-Coupling Reactivity
Class-level
Suzuki, Heck, allylic arylation at ppm–ppb Pd loading under air.
Broad cross-coupling compatibility context.
Low catalyst loading; air-tolerant conditions.
Commercial Purity
Data to verify
97% purity (GC); solid; mp 37–43 °C; multi-sourced availability.
Data to verify with supplier COA.
Sources not independently validated.

OLED Emitter and Host Material Synthesis

2-Bromobenzo[b]thiophene is the optimal starting material for constructing highly planar, linearly conjugated benzothiophene derivatives. Its 2-position reactivity ensures extended pi-orbital overlap, making it essential for synthesizing high-efficiency phosphorescent host materials and delayed fluorescence (TADF) emitters [1].

Pharmaceutical API Manufacturing (SERMs)

In medicinal chemistry, it serves as a highly efficient electrophile for Buchwald-Hartwig aminations and Suzuki couplings. It is the preferred precursor for synthesizing 2-substituted benzothiophene pharmacophores, including analogs of raloxifene and zileuton, due to its high regioselectivity and single-step functionalization capability [2].

Organic Photovoltaic (OPV) Donor Polymers

For the development of bulk heterojunction solar cells, the compound is utilized to synthesize donor-acceptor copolymers. The lability of the C-Br bond allows for high molecular weight polymerizations via Stille or Suzuki polycondensation without the need for aggressive, defect-inducing reaction conditions [3].

Application Fit

Application
Selection Property
Validation Focus
High-Mobility OFET Semiconductors
C2 regiospecific coupling for extended π-conjugation
Carrier mobility and on/off ratio in OTFT devices
OLED Emitters via 2-Position Attachment
2-position attachment yields solution-state fluorescence
AIE vs non-AIE emission screening
Medicinal Chemistry Cross-Coupling
Broad Pd-catalyzed cross-coupling compatibility
Coupling efficiency and functional group tolerance
Orthogonal Polyhalogenation Strategies
C2 bromine as orthogonal handle for sequential coupling
Chemoselectivity and synthetic sequence development

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-13-8

Wikipedia

2-Bromobenzo[b]thiophene

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